molecular formula C19H24N4O7S B11449285 2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate

2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11449285
M. Wt: 452.5 g/mol
InChI Key: XDFXIPPYXANAOL-UHFFFAOYSA-N
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Description

2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Substituent Introduction:

    Amide Formation: The amide linkage is formed by reacting the carboxylic acid group with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the nitro group yields an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, particularly if it exhibits biological activity.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl 4-propyl thiophene-2,4-dicarboxylate: Lacks the pyrazole and nitro groups.

    3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate: Lacks the 2-methyl and 4-propyl groups.

    4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate: Lacks the 2-methyl group.

Uniqueness

The unique combination of functional groups in 2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate gives it distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O7S

Molecular Weight

452.5 g/mol

IUPAC Name

2-O-methyl 4-O-propyl 3-methyl-5-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H24N4O7S/c1-5-9-30-18(25)15-12(3)16(19(26)29-4)31-17(15)20-14(24)7-6-8-22-11(2)10-13(21-22)23(27)28/h10H,5-9H2,1-4H3,(H,20,24)

InChI Key

XDFXIPPYXANAOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CCCN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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